molecular formula C5H2Cl2N2O2 B3025379 4,6-Dichloropyridazine-3-carboxylic acid CAS No. 1040246-87-4

4,6-Dichloropyridazine-3-carboxylic acid

Cat. No.: B3025379
CAS No.: 1040246-87-4
M. Wt: 192.98 g/mol
InChI Key: CYHNQEXUXBNNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloropyridazine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H2Cl2N2O2. It is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyridazine ring, and a carboxylic acid group at position 3. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,6-Dichloropyridazine-3-carboxylic acid are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is possible that this compound could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is possible that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the effects of this compound could vary with dosage, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

It is likely that this compound could interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dichloropyridazine-3-carboxylic acid involves the chlorination of pyridazine derivatives. For example, 3,6-dichloropyridazine-4-carboxylic acid can be synthesized by reacting 3,6-dichloropyridazine with (trimethylsilyl)diazomethane in dichloromethane and methanol at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often purified using automated chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyridazine derivatives.

    Oxidation Products: Carboxylates and other oxidized forms.

    Reduction Products: Alcohols and other reduced forms

Scientific Research Applications

4,6-Dichloropyridazine-3-carboxylic acid is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 3,6-Dichloropyridazine-4-methyl ester

Uniqueness

4,6-Dichloropyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6, along with the carboxylic acid group at position 3, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4,6-dichloropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)8-9-4(2)5(10)11/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNQEXUXBNNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4,6-dichloro-pyridazine-3-carboxylate (6.01 g, 29.03 mmol, WO 2004/031174) in THF (29 ml) at 0° C. is added 29 ml of aqueous 1.0 M LiOH with stirring. The resulted mixture is stirred continuously at 0° C. for 40 min and monitored by TLC. The reaction mixture is diluted with water, and acidified to pH 1-2 with aqueous 1.0 M HCl. The crude product is suspended between the organic and aqueous layers. After filtration and washed with water and hexane, and dried under vacuum, the product is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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